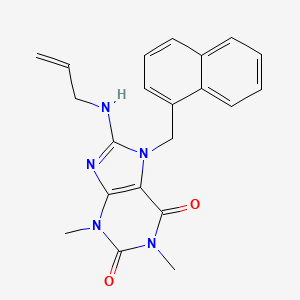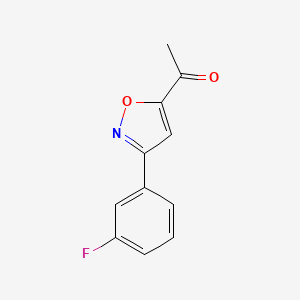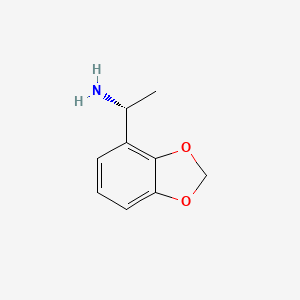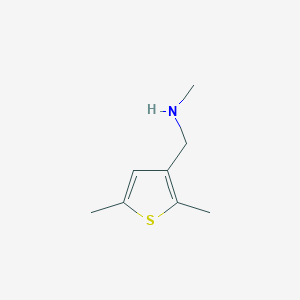
Phenol, 4,4',4''-methylidynetris[2,6-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’,4’'-methylidynetris[2,6-bis(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C29H44O2 and a molecular weight of 424.6585 . It is also known by several other names, including Antioxidant E 702, Bimox M, and Ionox 220 . This compound is characterized by its phenolic structure, which includes multiple tert-butyl groups, making it a highly stable and effective antioxidant.
Méthodes De Préparation
The synthesis of Phenol, 4,4’,4’'-methylidynetris[2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions . The reaction proceeds through the formation of a methylene bridge, linking the phenolic units together. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the synthesis process.
Analyse Des Réactions Chimiques
Phenol, 4,4’,4’'-methylidynetris[2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones.
Applications De Recherche Scientifique
Phenol, 4,4’,4’'-methylidynetris[2,6-bis(1,1-dimethylethyl)- has a wide range of scientific research applications. In chemistry, it is used as an antioxidant to prevent the oxidation of various organic compounds . In biology, it has been studied for its potential antimicrobial properties . In medicine, it is investigated for its potential use in drug formulations due to its stability and antioxidant properties. In industry, it is used as a stabilizer in polymers and other materials to enhance their durability and longevity .
Mécanisme D'action
The mechanism of action of Phenol, 4,4’,4’'-methylidynetris[2,6-bis(1,1-dimethylethyl)- primarily involves its antioxidant properties . The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to other molecules. This antioxidant activity is attributed to the presence of phenolic hydroxyl groups, which can easily donate hydrogen atoms. The molecular targets and pathways involved in its action include various oxidative stress pathways and free radical scavenging mechanisms.
Comparaison Avec Des Composés Similaires
Phenol, 4,4’,4’‘-methylidynetris[2,6-bis(1,1-dimethylethyl)- is unique due to its high stability and effective antioxidant properties . Similar compounds include 2,6-di-tert-butylphenol and 4,4’-methylenebis[2,6-di-tert-butylphenol] . These compounds also possess antioxidant properties but differ in their molecular structures and stability. The presence of multiple tert-butyl groups in Phenol, 4,4’,4’'-methylidynetris[2,6-bis(1,1-dimethylethyl)- enhances its stability and makes it more effective as an antioxidant compared to its counterparts.
Propriétés
Numéro CAS |
33560-59-7 |
|---|---|
Formule moléculaire |
C43H64O3 |
Poids moléculaire |
629.0 g/mol |
Nom IUPAC |
4-[bis(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C43H64O3/c1-38(2,3)28-19-25(20-29(35(28)44)39(4,5)6)34(26-21-30(40(7,8)9)36(45)31(22-26)41(10,11)12)27-23-32(42(13,14)15)37(46)33(24-27)43(16,17)18/h19-24,34,44-46H,1-18H3 |
Clé InChI |
FFOUWOPCDGXFNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049606.png)
![4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12049613.png)
![Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12049618.png)

![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)
![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)

![(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12049653.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)
